molecular formula C6H6ClNS B13583377 (6-Chloropyridin-3-yl)methanethiol

(6-Chloropyridin-3-yl)methanethiol

Cat. No.: B13583377
M. Wt: 159.64 g/mol
InChI Key: ISGKHEZJPIHYAB-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methanethiol is an organic compound with the molecular formula C6H6ClNS It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a methanethiol group is attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methanethiol typically involves the chlorination of pyridine followed by the introduction of a methanethiol group. One common method involves the reaction of 6-chloropyridine with methanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine compounds, depending on the nucleophile used.

Scientific Research Applications

(6-Chloropyridin-3-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methanethiol involves its interaction with biological thiol groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme mechanisms and as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-Chloro-5-hydroxymethylpyridine: Another chlorinated pyridine derivative with a hydroxymethyl group.

    Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.

Uniqueness

(6-Chloropyridin-3-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group on the pyridine ring

Properties

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

(6-chloropyridin-3-yl)methanethiol

InChI

InChI=1S/C6H6ClNS/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2

InChI Key

ISGKHEZJPIHYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CS)Cl

Origin of Product

United States

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